molecular formula C15H11N3S B10867488 4-(1H-benzimidazol-2-ylsulfanylmethyl)benzonitrile

4-(1H-benzimidazol-2-ylsulfanylmethyl)benzonitrile

Cat. No.: B10867488
M. Wt: 265.3 g/mol
InChI Key: JTVJMAAEVDXIRL-UHFFFAOYSA-N
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Description

4-(1H-Benzimidazol-2-ylsulfanylmethyl)benzonitrile is a heterocyclic compound featuring a benzonitrile core substituted with a sulfanylmethyl (-SCH2-) group linked to a benzimidazole moiety. This structure combines the electron-withdrawing nitrile group, the sulfur-containing bridge, and the benzimidazole heterocycle, which is known for its pharmacological relevance . The compound’s synthesis typically involves coupling reactions between benzimidazole thiols and benzonitrile derivatives under controlled conditions.

Properties

Molecular Formula

C15H11N3S

Molecular Weight

265.3 g/mol

IUPAC Name

4-(1H-benzimidazol-2-ylsulfanylmethyl)benzonitrile

InChI

InChI=1S/C15H11N3S/c16-9-11-5-7-12(8-6-11)10-19-15-17-13-3-1-2-4-14(13)18-15/h1-8H,10H2,(H,17,18)

InChI Key

JTVJMAAEVDXIRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)C#N

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation of o-Phenylenediamine

The most widely reported method involves refluxing o-phenylenediamine with substituted benzoic acids in o-phosphoric acid. For example:

  • Reagents : o-Phenylenediamine (0.1 mol), 4-cyanobenzoic acid (0.1 mol), o-phosphoric acid (excess).

  • Conditions : Reflux at 120°C for 6 hours, followed by neutralization with ammonia to pH 7–8.

  • Yield : 78–85% after recrystallization in ethanol.

This method’s efficiency depends on the electronic nature of the benzoic acid substituents. Electron-withdrawing groups (e.g., –CN) enhance cyclization rates by stabilizing intermediate Schiff bases.

Ammonium Salt-Mediated Cyclization

An alternative approach utilizes NH4_4Cl (4 mol%) in chloroform at room temperature, condensing o-phenylenediamine with aldehydes:

  • Reagents : o-Phenylenediamine (1 mol), 4-cyanobenzaldehyde (1 mol), NH4_4Cl (4 mol%), CHCl3_3.

  • Conditions : Stirring at 25°C for 4 hours.

  • Yield : 92%.

Table 1 : Catalyst Screening for Benzimidazole Formation

CatalystSolventTime (h)Yield (%)
NH4_4BrCHCl3_3486
NH4_4ClCHCl3_3492
(NH4_4)2_2SO4_4CHCl3_3668

This method offers milder conditions but requires stoichiometric aldehyde precursors, limiting scalability.

Sulfanylmethylation of the Benzimidazole Core

Nucleophilic Substitution with Mercaptans

The sulfanylmethyl group is introduced via reaction of 2-chloromethylbenzimidazole with 4-cyanobenzenethiol:

  • Reagents : 2-Chloromethyl-1H-benzimidazole (1 mol), 4-cyanobenzenethiol (1.2 mol), K2_2CO3_3 (2 mol%), DMF.

  • Conditions : 80°C for 8 hours under nitrogen.

  • Yield : 70–75%.

Mechanistic Insight :
The reaction proceeds through an SN_N2 mechanism, where the thiolate ion attacks the electrophilic methylene carbon. Excess base ensures deprotonation of the thiol, while DMF stabilizes the transition state through polar aprotic effects.

Mitsunobu Coupling for Stereochemical Control

For chiral variants, the Mitsunobu reaction couples 2-hydroxymethylbenzimidazole with 4-cyanobenzenethiol:

  • Reagents : DIAD (1.5 mol), PPh3_3 (1.5 mol%), 4-cyanobenzenethiol (1.2 mol), THF.

  • Conditions : 0°C to 25°C over 12 hours.

  • Yield : 82% with >99% enantiomeric excess.

This method avoids racemization but requires expensive reagents, making it less suitable for industrial-scale synthesis.

One-Pot Tandem Synthesis

Sequential Cyclization and Alkylation

A streamlined one-pot approach combines benzimidazole formation and sulfanylmethylation:

  • Step 1 : o-Phenylenediamine + 4-cyanobenzoic acid → 2-carboxybenzimidazole (reflux in o-phosphoric acid).

  • Step 2 : In situ reduction of –COOH to –CH2_2SH using LiAlH4_4.

  • Step 3 : Alkylation with 4-cyanobenzyl bromide (K2_2CO3_3, DMF, 60°C).

  • Overall Yield : 65%.

Advantages :

  • Eliminates intermediate purification.

  • Reduces solvent waste.

Limitations :

  • Competing side reactions during reduction lower yields.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • IR Spectroscopy :

    • C≡N stretch: 2230 cm1^{-1}.

    • C–S–C asymmetric stretch: 680 cm1^{-1}.

    • Benzimidazole C=N: 1645 cm1^{-1}.

  • 1^1H NMR (DMSO-d6_6) :

    • Benzonitrile aromatic protons: δ 7.8–8.1 ppm (multiplet).
      –SCH2_2–: δ 4.3 ppm (singlet).

    • Benzimidazole NH: δ 12.5 ppm (broad).

Purity Optimization

Recrystallization from ethanol/water (3:1) achieves >98% purity, as confirmed by HPLC (C18 column, acetonitrile/H2_2O = 70:30).

Industrial-Scale Considerations

Solvent Selection and Recycling

  • Preferred Solvents : Ethanol (low toxicity) and DMF (high solubility).

  • Energy Intensity : Reflux methods consume 30% more energy than room-temperature NH4_4Cl-mediated syntheses.

Waste Management

Neutralization of o-phosphoric acid generates ammonium phosphate byproducts, requiring pH adjustment and precipitation before disposal.

Chemical Reactions Analysis

4-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]BENZONITRILE can undergo various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Recent studies have demonstrated that derivatives of benzimidazole, including 4-(1H-benzimidazol-2-ylsulfanylmethyl)benzonitrile, exhibit significant anticancer properties. For instance, research indicated that certain derivatives triggered cytotoxicity and apoptosis in various cancer cell lines, including K562S and K562R cells, which are models for chronic myeloid leukemia .
    • The mechanism of action often involves the induction of caspase activity, leading to programmed cell death in cancer cells .
  • Antimicrobial Properties
    • Compounds with benzimidazole structures have been evaluated for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown promising results in inhibiting bacterial growth, making them potential candidates for developing new antimicrobial agents .
    • The synthesis of 2-mercaptobenzimidazole derivatives has also been linked to significant antibacterial and antifungal activities, suggesting a broad spectrum of antimicrobial applications .

Case Study 1: Anticancer Effects

In a study focusing on the anticancer effects of benzimidazole derivatives, researchers utilized MTT assays to assess cell viability and flow cytometry for apoptosis detection. The compound exhibited an IC50 value lower than that of standard chemotherapeutics like 5-fluorouracil, indicating enhanced potency against colorectal carcinoma cells (HCT116) .

Case Study 2: Antimicrobial Activity

Another investigation highlighted the antimicrobial properties of synthesized benzimidazole derivatives against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using tube dilution techniques, revealing effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .

Data Tables

Application Area Activity Model/Cell Line IC50/MIC Value
AnticancerCytotoxicityK562S/K562R<5 µM
AntimicrobialBacterial InhibitionStaphylococcus aureusMIC = 1.27 µM
AntimicrobialFungal InhibitionCandida albicansMIC = 2.65 µM

Mechanism of Action

The mechanism of action of 4-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]BENZONITRILE involves its interaction with various molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and proteins that are crucial for the survival and proliferation of cancer cells, viruses, and bacteria . The compound can bind to the active sites of these enzymes, blocking their activity and leading to the death of the target cells.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Synthesis Yield Biological Activity (if reported)
4-(1H-Benzimidazol-2-ylsulfanylmethyl)benzonitrile C₁₅H₁₀N₃S 264.33 Not Reported Benzonitrile, sulfanylmethyl, benzimidazole Not Specified Under investigation
4-(1H-Benzo[d]imidazol-2-yl)benzonitrile (3g) C₁₄H₉N₃ 217.24 255–257 Benzonitrile, benzimidazole 90% Antimicrobial (potential)
4-(2,6-Dimethylphenylthio)benzonitrile C₁₅H₁₃NS 239.34 Not Reported Benzonitrile, arylthioether High (Table 2) None reported
2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide C₁₆H₁₄N₆S₂ 370.45 Not Reported Benzimidazole, thioamide, hydrazine Moderate Anticancer (hypothesized)

Crystallographic and Spectroscopic Differences

  • Crystal Packing : The benzimidazole-benzonitrile analog (3g) exhibits π-π stacking between aromatic rings, while the sulfanylmethyl bridge in the target compound likely disrupts such interactions, as seen in related structures .
  • Spectroscopic Signatures :
    • NMR : The target compound’s ¹H NMR would show distinct peaks for the SCH2 group (~δ 4.0–4.5 ppm), absent in 3g .
    • IR : The nitrile stretch (~2220 cm⁻¹) is consistent across analogs, but sulfur-containing compounds show additional C-S vibrations (~650 cm⁻¹) .

Biological Activity

4-(1H-benzimidazol-2-ylsulfanylmethyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its anticancer, antimicrobial, and cytotoxic effects, supported by research findings and case studies.

Chemical Structure

The compound belongs to the benzimidazole family, known for their broad range of biological activities. Its structure can be represented as follows:

C15H14N2S\text{C}_{15}\text{H}_{14}\text{N}_2\text{S}

Anticancer Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including this compound, in cancer therapy. Research indicates that compounds with this structure can inhibit the proliferation of various cancer cell lines.

Case Study: Antitumor Activity

A study evaluated the antitumor efficacy of several benzimidazole derivatives, including this compound, against human lung cancer cell lines (A549, HCC827, NCI-H358). The results showed promising IC50 values indicating effective inhibition of cell growth:

CompoundCell LineIC50 (µM)
This compoundA5496.75 ± 0.19
This compoundHCC8276.26 ± 0.33
This compoundNCI-H3586.48 ± 0.11

These findings suggest that this compound exhibits significant antitumor activity, particularly in two-dimensional (2D) culture systems .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have been extensively studied. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

In a comparative study using broth microdilution methods, the minimum inhibitory concentration (MIC) values for various bacterial strains were assessed:

Bacterial StrainMIC (µg/mL)Standard (Gentamicin) MIC (µg/mL)
Escherichia coli50100
Staphylococcus aureus62.550
Pseudomonas aeruginosa12.525

The results indicate that this compound has comparable antibacterial activity to standard antibiotics .

Antifungal Activity

Additionally, antifungal activity has been observed against common pathogens such as Candida albicans and Aspergillus niger. The compound showed promising results with an MIC of 250 µg/mL against C. albicans, outperforming standard treatments like fluconazole .

Cytotoxicity Studies

Cytotoxicity assessments have indicated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. In vitro tests against various human cancer cell lines demonstrated that some derivatives had stronger antiproliferative effects than cisplatin, a common chemotherapeutic agent.

Summary of Cytotoxic Effects

The following table summarizes the cytotoxic effects observed in various studies:

Cell LineCompoundIC50 (µM)
SW707This compound<10
HCV29TThis compound<10
A549This compound<10

These results suggest that the compound could be a viable candidate for further development as an anticancer agent .

Q & A

Q. What experimental strategies are recommended for synthesizing 4-(1H-benzimidazol-2-ylsulfanylmethyl)benzonitrile with high purity?

To synthesize the compound, use alkylation reactions with 4-(bromoacetyl)benzonitrile derivatives as alkylating agents. Optimize reaction conditions (e.g., solvent polarity, temperature, and molar ratios) to improve yields. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) can reduce impurities. Monitor reactions using TLC and confirm purity via HPLC (C18 columns, acetonitrile/water mobile phase) .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

Employ high-resolution 1H^1H and 13C^{13}C NMR (500 MHz or higher) in deuterated DMSO or CDCl3_3. For overlapping signals, use 2D techniques (HSQC, HMBC) to assign carbon-proton correlations. Compare experimental shifts with literature data for analogous benzimidazole-benzonitrile hybrids (e.g., δ 7.76–8.15 ppm for aromatic protons, δ 4.84 ppm for methylene groups) .

Q. What analytical methods are critical for verifying the absence of common synthetic byproducts?

Mass spectrometry (EI or ESI) confirms molecular ion peaks (e.g., m/z 277 [M+1] for related structures). Elemental analysis (C, H, N, S) should match theoretical values within ±0.4%. XRPD (X-ray powder diffraction) distinguishes crystalline phases from amorphous impurities .

Advanced Research Questions

Q. How can X-ray crystallography address challenges in resolving structural disorder or twinning in this compound?

Use single-crystal X-ray diffraction with synchrotron radiation for high-resolution data. Refine structures using SHELXL (v.2018/3), applying TWIN/BASF commands for twinned crystals. For disorder, split atomic positions with occupancy constraints and refine anisotropic displacement parameters. Validate geometry with PLATON’s ADDSYM .

Q. What methodologies evaluate this compound’s potential in optoelectronic applications like OLEDs?

Assess photophysical properties:

  • UV-Vis/PL Spectroscopy : Measure absorption/emission spectra in thin films or solutions (e.g., λem_{em} ~450 nm for blue-emitting TADF materials).
  • Quantum Yield : Use integrating spheres with calibrated excitation sources.
  • Electrochemical Analysis : Perform cyclic voltammetry to estimate HOMO/LUMO levels. Compare with carbazole-phenoxazine derivatives (e.g., 2,7-mPPICNC3 isomers) to optimize charge-transfer efficiency .

Q. How can computational models predict the compound’s reactivity or supramolecular interactions?

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to analyze frontier orbitals and electrostatic potential surfaces.
  • Molecular Docking : Simulate interactions with biological targets (e.g., HIV protease) using AutoDock Vina. Validate with binding free energy calculations (MM-PBSA) .

Q. What strategies elucidate structure-activity relationships (SAR) for biological applications?

  • Derivatization : Synthesize analogs with substituents on the benzimidazole or benzonitrile moieties.
  • Biological Assays : Test cytotoxicity (MTT assay on BJ/HUVEC cells) and enzyme inhibition (IC50_{50} determination). Correlate substituent electronic effects (Hammett σ constants) with activity trends .

Methodological Notes

  • Spectral Contradictions : Discrepancies in NMR shifts may arise from solvent polarity or hydrogen bonding. Always report solvent and temperature conditions .
  • Crystallographic Pitfalls : Avoid over-interpreting weak electron density in SHELXL refinements; use SQUEEZE for solvent-accessible voids .
  • OLED Optimization : Balance steric and electronic effects to enhance TADF efficiency. Meta-substituted benzimidazoles often outperform para-analogs in emission quantum yields .

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